

Spectroscopic Data for 3,5-Octadiyne: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Octadiyne

Cat. No.: B098918

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Introduction

3,5-Octadiyne (C_8H_{10}) is a symmetrical dialkyldiacetylene.^{[1][2]} Its linear structure with a conjugated diacetylene core makes it a subject of interest in materials science and as a potential building block in organic synthesis. This technical guide provides a comprehensive overview of the available spectroscopic data for **3,5-octadiyne**, along with generalized experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3,5-octadiyne**, providing a quantitative reference for researchers.

Table 1: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
12.3	C1 / C8
14.1	C2 / C7
76.5	C3 / C6
81.1	C4 / C5

Solvent: Chloroform-d (CDCl_3)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Assignment	Intensity
~2970	C-H stretch (sp^3)	Strong
~2935	C-H stretch (sp^3)	Strong
~2875	C-H stretch (sp^3)	Strong
~2260	$\text{C}\equiv\text{C}$ stretch	Weak
~1460	C-H bend (CH_2)	Medium
~1380	C-H bend (CH_3)	Medium

Sample Phase: Neat Liquid

Table 3: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
106	100	$[\text{M}]^+$ (Molecular Ion)
91	80	$[\text{M}-\text{CH}_3]^+$
77	60	$[\text{M}-\text{C}_2\text{H}_5]^+$
65	40	$[\text{C}_5\text{H}_5]^+$
51	30	$[\text{C}_4\text{H}_3]^+$

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These are intended to serve as a guide and may require optimization based on the specific instrumentation and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain a ^{13}C NMR spectrum of **3,5-octadiyne**.

Materials:

- **3,5-Octadiyne** sample
- Deuterated chloroform (CDCl_3)
- NMR tube (5 mm)
- Pipette and vial

Procedure:

- Sample Preparation:
 - Dissolve approximately 20-50 mg of **3,5-octadiyne** in ~0.6-0.7 mL of CDCl_3 in a small vial. [\[3\]](#)[\[4\]](#)
 - Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[4\]](#)[\[5\]](#)
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - Set the spectrometer to acquire a ^{13}C NMR spectrum.
 - Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more scans).

- Proton decoupling is applied to simplify the spectrum to singlets for each carbon environment.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.
 - Integrate the peaks (optional for ^{13}C , as it's not always quantitative).
 - Perform peak picking to identify the chemical shifts.

Infrared (IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of liquid **3,5-octadiyne**.

Materials:

- **3,5-Octadiyne** sample (liquid)
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).
- Pipette
- Solvent for cleaning (e.g., acetone or isopropanol)

Procedure (using ATR):

- Background Spectrum:
 - Ensure the ATR crystal is clean and dry.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.^[6]

- Sample Analysis:
 - Place a small drop of **3,5-octadiyne** onto the center of the ATR crystal.
 - If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum.[\[7\]](#)
- Data Processing:
 - The software will automatically subtract the background spectrum from the sample spectrum.
 - Perform peak picking to identify the wavenumbers of the absorption bands.
- Cleaning:
 - Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Procedure (using salt plates for a neat liquid):

- Sample Preparation:
 - Place a drop of the liquid sample on one salt plate.
 - Carefully place the second salt plate on top, spreading the liquid into a thin film.[\[8\]](#)
- Instrument Setup:
 - Place the salt plates in the sample holder of the FT-IR spectrometer.
- Data Acquisition:
 - Acquire the IR spectrum.
- Cleaning:
 - Thoroughly clean the salt plates with a dry solvent and store them in a desiccator.[\[8\]](#)

Mass Spectrometry (MS)

Objective: To obtain an electron ionization mass spectrum of **3,5-octadiyne**.

Materials:

- **3,5-Octadiyne** sample
- Volatile solvent (e.g., methanol or dichloromethane)
- Vial and syringe
- Gas chromatograph-mass spectrometer (GC-MS) with an EI source.

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **3,5-octadiyne** in a volatile solvent (e.g., 1 mg/mL).
- Instrument Setup:
 - The sample is injected into the GC, where it is vaporized and separated from the solvent.
[9][10]
 - The separated sample then enters the mass spectrometer's ion source.
- Ionization:
 - In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9]
 - This causes the molecules to ionize and fragment.
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

- Detection:
 - The detector records the abundance of each ion at a specific m/z value.
- Data Processing:
 - The resulting mass spectrum is plotted as relative intensity versus m/z .
 - Identify the molecular ion peak and the major fragment ions.

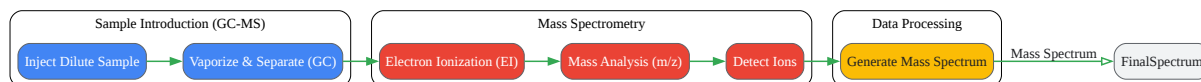
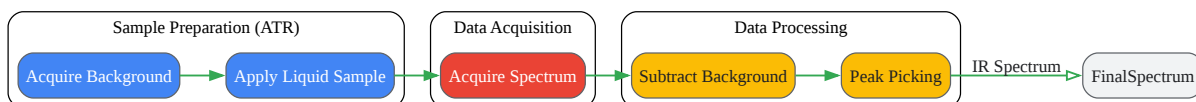
Visualizations

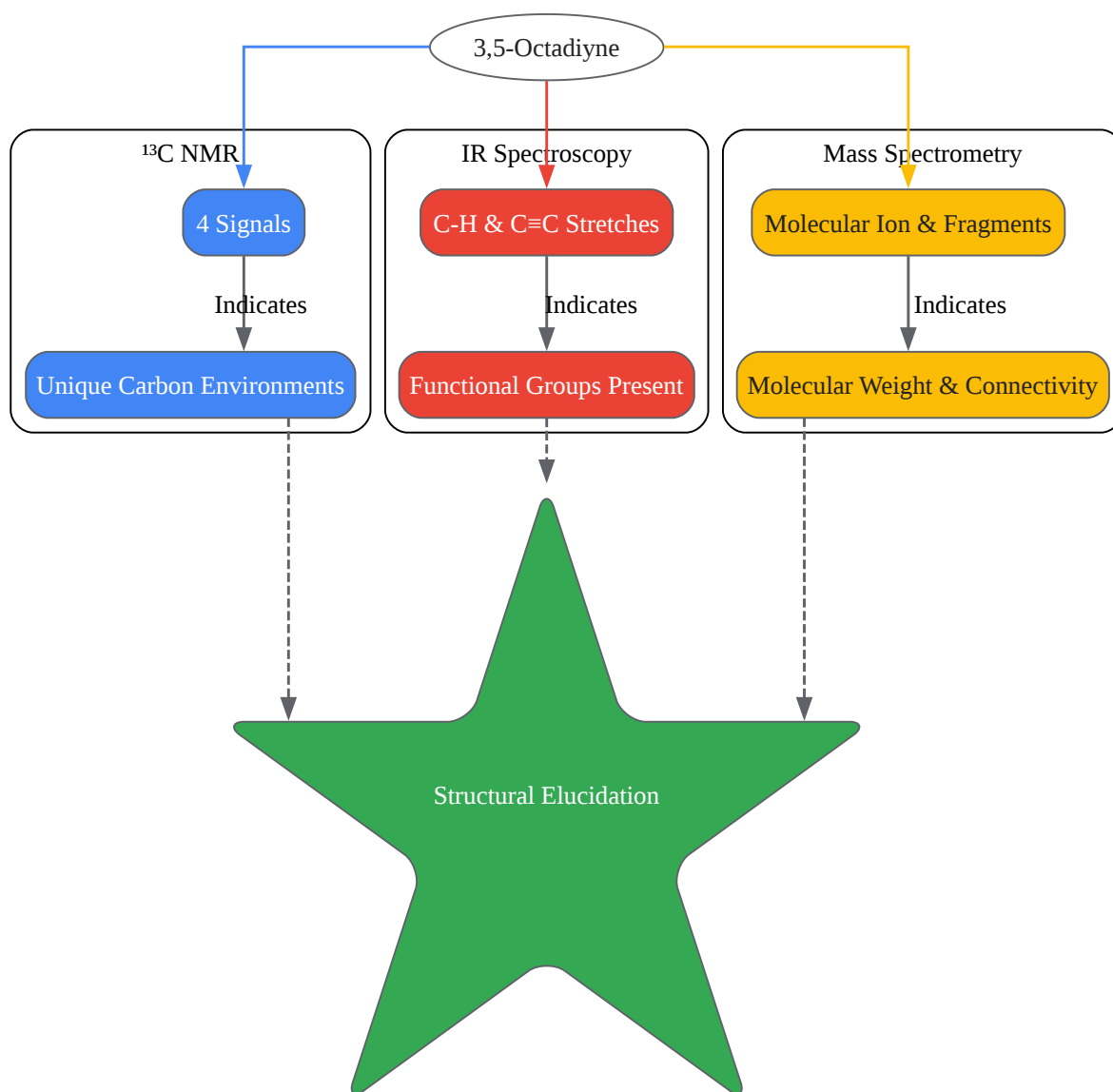
The following diagrams illustrate the experimental workflows for the spectroscopic techniques and the logical relationship between the data and the molecular structure.



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NMR Experimental Workflow





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